molecular formula C12H19NO2 B3155544 2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol CAS No. 802900-09-0

2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol

Cat. No.: B3155544
CAS No.: 802900-09-0
M. Wt: 209.28 g/mol
InChI Key: GBNGJHKXBPDTBG-UHFFFAOYSA-N
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Description

Contextualization within the Class of Phenolic Aminomethyl Derivatives

2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol belongs to the broad class of phenolic aminomethyl derivatives. These compounds are characterized by a phenol (B47542) ring bearing at least one aminomethyl group (–CH₂NRR'), where R and R' can be hydrogen, alkyl, or aryl substituents. The synthesis of these molecules is often achieved through the Mannich reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry. acs.org

Phenolic aminomethyl derivatives, often referred to as phenolic Mannich bases, are important synthetic intermediates. acs.org Their utility stems from the reactivity of the aminomethyl group, which can be involved in various chemical transformations. Research has demonstrated that these derivatives possess a wide array of biological activities, which has led to their investigation in medicinal chemistry. nih.govnih.gov For instance, various aminomethyl derivatives of phenols and naphthols have been studied for their pharmacological effects. nih.gov The specific substituents on both the phenol ring and the amino group play a crucial role in determining the compound's chemical properties and biological potential. nih.gov

Table 1: Structural Classification of this compound

Feature Description
Core Structure Phenol
Key Substituents - Ethoxy group (-OCH₂CH₃) at position 2- Isopropylaminomethyl group (-CH₂NHCH(CH₃)₂) at position 4

| Compound Class | Phenolic Aminomethyl Derivative / Mannich Base |

Significance of Phenol and Amino Moieties in Organic Synthesis

The chemical character of this compound is largely defined by its two primary functional groups: the phenolic hydroxyl group and the secondary amino group.

Phenol Moiety: The hydroxyl (–OH) group attached to the aromatic ring is a powerful activating group in electrophilic aromatic substitution. britannica.com It increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions, making the ring more susceptible to attack by electrophiles. britannica.com Phenols are also acidic and can be deprotonated to form phenoxide ions, which are even more reactive. acs.org This reactivity is fundamental to reactions like the Mannich reaction, where the phenol acts as the nucleophile. acs.org Phenols and their derivatives are foundational materials in the synthesis of plastics, dyes, and pharmaceuticals. britannica.com

Amino Moiety: The amino group (in this case, a secondary amine) imparts basic properties to the molecule. researchgate.net It can be protonated to form an ammonium (B1175870) salt. In organic synthesis, amino groups are crucial for a vast number of transformations. They can act as nucleophiles and are key components in the formation of amides, imines, and other nitrogen-containing heterocycles. The aminomethyl group in Mannich bases is particularly reactive and can be a target for further synthetic modifications. nih.gov The presence of both an acidic phenolic hydroxyl group and a basic amino group makes the molecule amphoteric, capable of reacting as either an acid or a base. researchgate.net

Research Landscape Surrounding Substituted Phenols and Mannich Bases

The study of this compound is situated within the extensive and ongoing research into substituted phenols and Mannich bases.

Substituted Phenols: These compounds are a cornerstone of industrial and academic chemistry. Their derivatives are explored for a multitude of applications, including use as antioxidants, polymerization inhibitors, and precursors for more complex molecules. researchgate.net The nature and position of the substituents on the phenol ring dramatically influence the compound's physical and chemical properties, such as acidity, solubility, and reactivity. britannica.com For example, the ethoxy group in the target molecule is an electron-donating group that further activates the aromatic ring.

Mannich Bases: The Mannich reaction is a classic multicomponent reaction that combines an active hydrogen compound (like a phenol), an aldehyde (often formaldehyde), and a primary or secondary amine. acs.orgmdpi.com This reaction is highly valued for its atom economy and its ability to create complex molecules in a single step. mdpi.com Phenolic Mannich bases are a significant subset of these compounds and have been investigated for a wide range of potential uses, including roles as cytotoxic agents in cancer research and as ligands in coordination chemistry. nih.govtandfonline.com The structural diversity achievable by varying the phenol, aldehyde, and amine components makes the Mannich reaction a powerful tool for generating libraries of compounds for screening and development. acs.orgmdpi.com

Table 2: Key Research Areas for Phenolic Mannich Bases

Research Area Focus
Synthetic Methodology Optimizing the Mannich reaction conditions, exploring new catalysts, and expanding the scope of reactants. mdpi.comgoogle.com
Medicinal Chemistry Investigating biological activities such as anticancer, antioxidant, and antimicrobial properties. nih.govtandfonline.comresearchgate.net
Material Science Use as precursors for polymers and resins, and as corrosion inhibitors. kajay-remedies.com

| Coordination Chemistry | Application as ligands for the formation of metal complexes. |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxy-4-[(propan-2-ylamino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-4-15-12-7-10(5-6-11(12)14)8-13-9(2)3/h5-7,9,13-14H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNGJHKXBPDTBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Ethoxy 4 Propan 2 Yl Amino Methyl Phenol

Strategic Approaches to the Core Phenolic Scaffold

The foundational step in the synthesis of the target compound is the formation of the 2-ethoxyphenol (B1204887) core. This involves the synthesis of the precursor itself and the directed introduction of a functional group at the para-position of the phenolic ring, which will ultimately be transformed into the desired aminomethyl moiety.

Synthesis of 2-Ethoxyphenol Precursors

2-Ethoxyphenol, the starting phenolic scaffold, can be synthesized through several established methods. One common approach involves the monoetherification of catechol. This process selectively alkylates one of the hydroxyl groups of catechol with an ethyl group. A typical procedure involves the reaction of catechol with diethyl sulfate (B86663) in the presence of a base, such as sodium hydroxide, in a suitable solvent like toluene. The reaction mixture is heated to drive the etherification, followed by workup and purification to yield 2-ethoxyphenol.

Another documented method for preparing 2-ethoxyphenol starts from ortho-ethylvanillin. This process involves heating the ortho-ethylvanillin crystals to a molten state and then introducing a composite metal catalyst. The reaction is carried out under heat, and after filtration to recover the catalyst, the product is obtained via vacuum distillation.

The choice of precursor and synthetic route can be influenced by factors such as the availability of starting materials, desired yield, and scalability of the process.

Regioselective Functionalization of Phenolic Rings

A critical step in the synthesis of 2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol is the regioselective introduction of a functional group at the C-4 position (para to the hydroxyl group) of the 2-ethoxyphenol ring. The electronic properties of the hydroxyl and ethoxy groups on the aromatic ring direct incoming electrophiles primarily to the ortho and para positions. To achieve the desired 4-substituted product, specific reaction conditions or a multi-step approach is often necessary.

One effective strategy is the formylation of 2-ethoxyphenol to produce 4-formyl-2-ethoxyphenol, also known as ethyl vanillin. While formylation reactions of phenols, such as the Reimer-Tiemann and Duff reactions, are typically ortho-selective, modifications to the reaction conditions can influence the regioselectivity. For instance, in some cases, if the ortho positions are blocked or under specific conditions, para-formylation can be favored. The resulting 4-formyl-2-ethoxyphenol is a key intermediate that can then be converted to the target aminomethyl group through reductive amination.

Introduction of the Aminomethyl Moiety

The final key transformation in the synthesis is the introduction of the {[(propan-2-yl)amino]methyl} group at the C-4 position of the 2-ethoxyphenol scaffold. This is most commonly achieved via a Mannich reaction or a reductive amination of a suitable precursor.

Mannich Reaction Pathways for Aminomethylation of Phenols

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen (in this case, 2-ethoxyphenol), an aldehyde (typically formaldehyde), and a primary or secondary amine (isopropylamine). nih.gov This reaction directly introduces an aminomethyl group onto the phenolic ring. The mechanism begins with the formation of an electrophilic iminium ion from the reaction of the aldehyde and the amine. nih.gov The electron-rich phenol (B47542) then attacks the iminium ion, leading to the formation of the aminomethylated product. nih.gov

For the synthesis of this compound, the direct Mannich reaction on 2-ethoxyphenol would ideally be para-selective. However, the directing effects of the hydroxyl and ethoxy groups often favor ortho-substitution. Achieving high para-selectivity in the Mannich reaction of phenols can be challenging and is highly dependent on the reaction conditions and the steric and electronic nature of the substrates.

The choice of the amine and aldehyde components is fundamental to the Mannich reaction. Formaldehyde (B43269) is the most commonly used aldehyde due to its high reactivity and lack of enolizable protons.

The structure of the amine component, in this case, isopropylamine (B41738) (a primary amine), can influence the reaction in several ways. Primary amines can react with formaldehyde to form an initial iminium ion. The steric bulk of the amine's substituent (the isopropyl group) can affect the rate of reaction and may also play a role in the regioselectivity of the attack on the phenolic ring. While secondary amines are often used in Mannich reactions, primary amines can also be effective, leading to the formation of a secondary amine in the final product. The specific interplay between 2-ethoxyphenol, formaldehyde, and isopropylamine under Mannich conditions would determine the feasibility and efficiency of a direct, para-selective synthesis of the target compound.

An alternative and often more regioselective approach to the target molecule involves the reductive amination of the intermediate 4-formyl-2-ethoxyphenol. This two-step process first introduces the aldehyde at the desired para position, and then the aldehyde is converted to the amine. This method circumvents the regioselectivity challenges of a direct Mannich reaction on the 2-ethoxyphenol substrate. The reductive amination would involve reacting 4-formyl-2-ethoxyphenol with isopropylamine to form an imine intermediate, which is then reduced to the final secondary amine product using a suitable reducing agent.

Alternative Aminomethylation Strategies

While the classical Mannich reaction is a common method for aminomethylation, it can suffer from drawbacks such as harsh reaction conditions and low regioselectivity. rsc.org Consequently, several alternative strategies have been developed to achieve the ortho-aminomethylation of phenols with greater control and under milder conditions.

One notable approach is the Brønsted acid-catalyzed aminomethylation, which utilizes N,O-acetals as stable and readily available aminomethylating agents. rsc.orgnih.gov This method proceeds under mild conditions and demonstrates high ortho-selectivity, attributed to the formation of a key intermediate through the interaction of the acid with the free phenol. nih.gov

Another strategy involves iodine catalysis for the C-H ortho-aminomethylation of phenols. This transition-metal-free method can be performed in aqueous media, broadening its applicability and environmental compatibility. nih.govrsc.org The reaction is believed to proceed through an aminomethyl radical intermediate generated via oxidation by hypoiodous acid. nih.gov

Copper-catalyzed cross-dehydrogenative coupling reactions also represent a powerful alternative for the direct aminomethylation of phenols. nih.govnih.gov These methods often employ an oxidant, such as di-tert-butyl peroxide (DTBP), to facilitate the formation of an aminomethyl radical, which then couples with the phenol at the ortho position. nih.gov A summary of these strategies is presented below.

Table 1: Comparison of Alternative Aminomethylation Strategies for Phenols

StrategyCatalyst/ReagentKey FeaturesPotential Yield Range
Brønsted Acid CatalysisCF₃COOH with N,O-acetalsHigh ortho-selectivity, mild conditions. nih.gov42–97% nih.gov
Iodine CatalysisIodine with trifluoroboratesAqueous media, transition-metal-free. nih.govrsc.org20–98% nih.gov
Copper-Catalyzed CouplingCu(II) salts with an oxidantCross-dehydrogenative coupling, direct C-H functionalization. nih.gov32–82% nih.gov

Incorporation of the Propan-2-yl Group

The introduction of the specific (propan-2-yl)amino group is a critical step in the synthesis of the target compound. This can be achieved through either direct amination or, more commonly, via reductive amination.

Direct C-H amination of the phenol scaffold with propan-2-ylamine (isopropylamine) presents a highly atom-economical route. Methodologies for the direct amination of phenols, often requiring a catalyst, have been developed. For instance, copper-catalyzed systems have been shown to mediate the ortho-selective amination of phenols. nih.govnih.gov While these methods have been demonstrated with various amines, their application with a volatile and relatively simple alkylamine like propan-2-ylamine would require specific optimization of reaction conditions to favor the desired C-N bond formation over potential side reactions. Site-selective amination has been achieved on phenol-containing biomolecules using silver carbonate as a catalyst, indicating the feasibility of direct C-N coupling on the phenol ring. nih.gov

A more versatile and widely employed strategy for incorporating the propan-2-yl group is through reductive amination. This two-step, one-pot process involves the initial reaction of a suitable aldehyde, in this case, 2-ethoxy-4-hydroxybenzaldehyde, with propan-2-ylamine to form an intermediate imine (Schiff base). This intermediate is then reduced in situ to yield the final secondary amine product.

A variety of reducing agents can be utilized for this transformation, offering a range of reactivity and selectivity. organic-chemistry.org Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Catalytic hydrogenation over palladium on carbon (Pd/C) is also an effective method. organic-chemistry.org The choice of reducing agent and solvent system is crucial for optimizing the reaction and avoiding the reduction of the starting aldehyde before imine formation. For example, α-picoline-borane has been used as an effective reducing agent for reductive aminations in various solvents, including methanol (B129727) and water. organic-chemistry.org

Optimization of Synthetic Pathways

To ensure the viability of a synthetic route for practical applications, optimization of reaction parameters is essential to maximize product yield and purity while minimizing costs and environmental impact.

The efficiency of synthetic reactions leading to this compound is highly dependent on parameters such as temperature, reaction time, and the choice of solvent.

Temperature: Reaction temperature significantly influences reaction rates. For many C-N bond-forming reactions, such as the direct amination of phenols, elevated temperatures (e.g., 90 °C) are often required to overcome activation energy barriers. nih.gov However, excessively high temperatures can lead to decomposition of reactants or products and the formation of byproducts.

Time: The duration of the reaction must be sufficient to allow for complete conversion of the starting materials. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial to determine the optimal reaction time and prevent potential degradation of the product upon prolonged heating. In some cases, techniques like ultrasound irradiation have been shown to dramatically reduce reaction times from many hours to a few hours. mdpi.com

Solvent: The solvent plays a critical role in solvating reactants, influencing reaction pathways, and affecting reaction rates. For reductive amination, protic solvents like methanol or ethanol (B145695) are commonly used. In other coupling reactions, aprotic solvents such as o-xylene (B151617) or dimethylformamide (DMF) may be preferred. nih.govnih.gov The ideal solvent should provide good solubility for all reactants while being inert to the reaction conditions.

Table 2: Illustrative Effects of Reaction Parameters on Aminomethylation

ParameterCondition ACondition BExpected Outcome
Temperature Room Temperature90 °CIncreased reaction rate at 90 °C, but potential for increased side products. nih.gov
Time 4 hours16 hoursHigher conversion expected at 16 hours, assuming reactant/product stability. nih.gov
Solvent Methanol (Protic)o-Xylene (Aprotic)Solvent choice depends on the specific reaction mechanism (e.g., reductive amination vs. cross-coupling). nih.govorganic-chemistry.org

Maximizing the isolated yield of a pure product is the ultimate goal of synthetic optimization. Several factors contribute to achieving this.

Yield enhancement is directly tied to the optimization of reaction parameters. The careful selection of catalysts and reagents is paramount. For instance, in reductive amination, the choice of a mild reducing agent like sodium triacetoxyborohydride can prevent the unwanted reduction of the aldehyde starting material, thereby increasing the yield of the desired amine. organic-chemistry.org Similarly, developing catalyst-free and solvent-free conditions can not only improve the environmental profile of the synthesis but also simplify purification, leading to higher isolated yields. mdpi.com

Purity control is achieved through a combination of optimized reaction conditions and effective post-reaction workup and purification procedures. Minimizing side reactions by controlling temperature and stoichiometry is the first step. After the reaction is complete, a carefully designed workup procedure is used to remove unreacted reagents and catalysts. The final purification of the crude product is typically accomplished through techniques such as column chromatography, recrystallization, or distillation to isolate this compound in high purity. nih.gov

Scale-Up Considerations for Laboratory Synthesis

Transitioning the synthesis of this compound from a laboratory setting to a larger, pilot plant or industrial scale necessitates careful consideration of several critical factors to ensure safety, efficiency, and consistent product quality. The synthetic route, likely involving a Mannich-type reaction between 2-ethoxyphenol, formaldehyde, and propan-2-amine, presents specific challenges when scaling up. These challenges primarily revolve around reaction kinetics, heat and mass transfer, reagent handling, and product isolation and purification.

A significant concern in scaling up the Mannich reaction is its often exothermic nature. What may be a manageable temperature increase in a small laboratory flask can become a serious safety hazard in a large reactor if not properly controlled. The surface-area-to-volume ratio decreases as the reactor size increases, which significantly reduces the efficiency of heat dissipation through the reactor walls. Therefore, a robust cooling system and a thorough understanding of the reaction's thermal profile are paramount. Reaction calorimetry studies at the laboratory scale can provide crucial data on the heat of reaction, allowing for the proper design of cooling systems and the determination of safe reagent addition rates at a larger scale.

Key Parameters for Scale-Up of the Mannich Reaction

ParameterLaboratory Scale ConsiderationPilot/Industrial Scale Consideration
Heat Transfer Heat dissipates relatively easily from small flasks.The decreased surface-area-to-volume ratio requires efficient reactor cooling systems and careful control of addition rates to manage the exotherm.
Mass Transfer Efficient mixing is readily achieved with magnetic stirrers or overhead stirrers.Maintaining homogeneity in large reactors is more challenging and requires optimized impeller design and agitation speed to ensure uniform reaction conditions and prevent localized "hot spots."
Reagent Addition Reagents are typically added quickly in one portion or over a short period.A controlled, slow addition of one or more reagents (e.g., formaldehyde or propan-2-amine) is often necessary to control the reaction rate and temperature.
Reaction Time Reactions may appear complete in a shorter timeframe due to efficient heat and mass transfer.Reaction times may need to be extended to ensure complete conversion due to the challenges in maintaining optimal conditions throughout the larger volume.
Product Isolation Techniques like simple filtration or small-scale chromatography are common.Filtration and drying equipment must be appropriately sized. Crystallization becomes a more critical and complex process to control for purity and crystal size distribution.
By-product Formation Minor by-products may not be significant.The formation of impurities, such as bis-alkylation products or polymers of formaldehyde, can become more pronounced and require more rigorous purification methods.

The mode of reagent addition is another critical aspect. In the laboratory, all reactants might be combined at once. However, on a larger scale, this could lead to a dangerous runaway reaction. A semi-batch process, where one of the reactants is added gradually to the mixture of the others, is often employed to control the reaction rate and temperature. The choice of which reagent to add incrementally and the rate of addition must be determined through careful process development studies.

Finally, the work-up and purification procedures developed in the laboratory may not be directly transferable to a larger scale. For instance, extraction with large volumes of solvents can be impractical and costly. Crystallization, a common purification method, requires careful control of cooling rates, agitation, and solvent composition to obtain a product with the desired purity and physical characteristics (e.g., crystal size and shape) that are important for downstream processing. The potential for the formation of colored impurities, a known issue in Mannich reactions with phenols, may necessitate specific purification steps to ensure the final product meets quality standards.

Structural Elucidation and Spectroscopic Characterization of 2 Ethoxy 4 Propan 2 Yl Amino Methyl Phenol

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides critical information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Groups

FT-IR spectroscopy is instrumental in identifying the key covalent bonds within 2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol. The spectrum is expected to be dominated by absorptions corresponding to the O-H, N-H, C-H, C-O, and aromatic C=C bonds.

O-H and N-H Stretching: A prominent, broad absorption band is anticipated in the region of 3500–3200 cm⁻¹ due to the stretching vibration of the phenolic O-H group; its broadness is a result of intermolecular hydrogen bonding. libretexts.org A secondary amine N-H stretch, typically of medium intensity, is expected to appear in a similar region, around 3400–3250 cm⁻¹. orgchemboulder.compressbooks.pub

C-H Stretching: Multiple bands are expected between 3100 cm⁻¹ and 2850 cm⁻¹. Aromatic C-H stretching vibrations typically appear from 3100 to 3000 cm⁻¹. orgchemboulder.com Aliphatic C-H stretching from the ethoxy, isopropyl, and methylene (B1212753) groups will result in strong absorptions in the 3000–2850 cm⁻¹ range. pressbooks.pub

Aromatic C=C Stretching: The presence of the benzene (B151609) ring will give rise to several characteristic absorption bands of variable intensity in the 1600–1450 cm⁻¹ region. libretexts.org

N-H Bending: The bending vibration of the secondary amine (N-H) is expected to produce a medium intensity band around 1650–1580 cm⁻¹. orgchemboulder.com

C-O Stretching: Two distinct C-O stretching bands are predicted. The aryl ether (Ar-O-C) stretch from the ethoxy group should result in a strong, sharp band around 1250 cm⁻¹. The phenolic C-O stretch is expected near 1200 cm⁻¹. libretexts.org

Table 1: Predicted FT-IR Characteristic Absorption Bands

Frequency Range (cm⁻¹) Bond Vibration Functional Group Intensity
3500–3200 O–H stretch (H-bonded) Phenol (B47542) Strong, Broad
3400–3250 N–H stretch Secondary Amine Medium
3100–3000 C–H stretch Aromatic Medium
3000–2850 C–H stretch Aliphatic (CH₃, CH₂, CH) Strong
1600–1450 C=C stretch (in-ring) Aromatic Medium-Weak
1335–1250 C–N stretch Aromatic Amine linkage Strong
1250–1020 C–O stretch Aryl Ether & Phenol Strong
910–665 N–H wag Secondary Amine Strong, Broad
900–675 C–H "oop" Aromatic Strong

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR, as it detects vibrations based on changes in polarizability. While specific Raman data for this compound is scarce, predictions can be made. Raman is particularly sensitive to non-polar bonds and symmetric vibrations.

The spectrum would likely show strong signals for the aromatic ring's "breathing" modes, which are highly symmetric. ias.ac.in The C-C backbone of the aliphatic chains would also be Raman active. In contrast to FT-IR, the O-H and N-H stretching vibrations would likely produce weak signals in the Raman spectrum. ondavia.com Raman spectroscopy is particularly well-suited for analyzing aqueous solutions, as water is a weak Raman scatterer. ondavia.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. Through ¹H-NMR, ¹³C-NMR, and 2D techniques, a complete structural assignment can be achieved.

Proton Nuclear Magnetic Resonance (¹H-NMR) for Hydrogen Environments

The ¹H-NMR spectrum will show distinct signals for each unique proton environment. The predicted chemical shifts (δ) are influenced by neighboring electronegative atoms (O, N) and the aromatic ring. libretexts.org

Aromatic Protons (Ar-H): Three protons are attached to the benzene ring. They are expected to resonate in the downfield region of 6.5–7.5 ppm. compoundchem.com Their splitting pattern will be complex due to their ortho, meta, and para relationships, likely appearing as a multiplet.

Phenolic and Amine Protons (OH, NH): The phenolic OH proton signal is typically a broad singlet, appearing anywhere from 4.0 to 7.0 ppm, depending on solvent and concentration. compoundchem.com The secondary amine NH proton also appears as a broad singlet, often in the 0.5–5.0 ppm range. libretexts.org Both signals are exchangeable with D₂O.

Ethoxy Protons (O-CH₂-CH₃): The methylene protons (O-CH₂) adjacent to the oxygen are deshielded and will appear as a quartet around 3.5–4.5 ppm. libretexts.org The terminal methyl protons (-CH₃) will appear further upfield as a triplet around 1.3–1.5 ppm.

Methylene Bridge Proton (-CH₂-): The two protons of the methylene bridge connecting the ring and the amine are in a benzylic position and adjacent to a nitrogen, leading to a predicted chemical shift of approximately 3.5-4.0 ppm, appearing as a singlet. compoundchem.com

Isopropylamino Protons (-CH(CH₃)₂): The methine proton (-CH) will be split by the six methyl protons into a septet, appearing around 2.5–3.5 ppm. docbrown.info The six methyl protons (-CH₃) are equivalent and will be split by the single methine proton into a doublet, resonating further upfield around 1.0–1.2 ppm. chemicalbook.com

Table 2: Predicted ¹H-NMR Data

Protons Predicted δ (ppm) Multiplicity Integration
Ar-H 6.5–7.5 Multiplet 3H
OH 4.0–7.0 Broad Singlet 1H
O-CH₂ -CH₃ 3.5–4.5 Quartet 2H
Ar-CH₂ -NH 3.5–4.0 Singlet 2H
NH 0.5–5.0 Broad Singlet 1H
NH-CH -(CH₃)₂ 2.5–3.5 Septet 1H
O-CH₂-CH₃ 1.3–1.5 Triplet 3H
NH-CH-(CH₃ )₂ 1.0–1.2 Doublet 6H

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Skeleton

The proton-decoupled ¹³C-NMR spectrum will show a separate signal for each chemically non-equivalent carbon atom. Due to the lack of symmetry, all 12 carbon atoms in the molecule are expected to be unique.

Aromatic Carbons: The six carbons of the benzene ring will resonate in the 110–160 ppm region. libretexts.org The carbons directly attached to oxygen (C1 and C2) will be the most downfield (deshielded), appearing in the 140-160 ppm range. The other four aromatic carbons will appear between 110-130 ppm. libretexts.org

Ethoxy Carbons (O-CH₂-CH₃): The methylene carbon (O-C H₂) will be in the 60–70 ppm range, while the methyl carbon (-C H₃) will be significantly more shielded, appearing around 15–20 ppm. libretexts.org

Methylene Bridge Carbon (-CH₂-): The benzylic carbon connecting the ring and the amine is expected around 45-55 ppm.

Isopropylamino Carbons (-CH(CH₃)₂): The methine carbon (-C H) is predicted to be in the 45–55 ppm range. spectrabase.com The two equivalent methyl carbons (-C H₃) will be found in the upfield region, around 20–25 ppm. chemicalbook.com

Table 3: Predicted ¹³C-NMR Data

Carbon Atom Predicted δ (ppm)
Ar-C (C-O) 140–160
Ar-C 110–130
O-C H₂-CH₃ 60–70
Ar-C H₂-NH 45–55
NH-C H-(CH₃)₂ 45–55
NH-CH-(C H₃)₂ 20–25
O-CH₂-C H₃ 15–20

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

2D NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the molecule's connectivity. youtube.com

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would show cross-peaks between protons that are spin-spin coupled. sdsu.edu Key expected correlations include:

The ethoxy O-CH₂ protons with the ethoxy -CH₃ protons.

The isopropyl -CH proton with the isopropyl -CH₃ protons.

Adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This would confirm the assignments made in the 1D spectra, for example, linking the proton signal at ~4.0 ppm to the carbon signal at ~65 ppm, confirming the O-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular structure. sdsu.edu Key long-range correlations would be expected between:

The methylene bridge protons (Ar-CH₂-) and the aromatic carbons C3, C4, C5, as well as the isopropyl methine carbon.

The ethoxy methylene protons (O-CH₂-) and the aromatic carbon C2.

The isopropyl methine proton (-CH-) and the methylene bridge carbon.

These combined spectroscopic methods provide a comprehensive and detailed framework for the complete structural elucidation of this compound.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

No high-resolution mass spectrometry data for this compound has been found in published literature. This technique would typically be used to determine the compound's exact mass, confirming its elemental composition. The theoretical exact mass can be calculated, but experimental verification is not available.

Fragmentation Pattern Analysis for Structural Confirmation

An analysis of the fragmentation pattern from mass spectrometry is crucial for confirming the molecular structure. However, no experimental mass spectra for this compound have been published. A theoretical analysis would predict fragmentation patterns characteristic of a secondary amine and a substituted phenol ether, such as alpha-cleavage adjacent to the nitrogen atom and cleavage of the ethoxy group. Without experimental data, these predictions remain unconfirmed.

Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

There is no available Ultraviolet-Visible (UV-Vis) absorption spectrum for this compound in the scientific literature. Such a spectrum would provide information about the electronic transitions within the molecule, particularly those associated with the substituted phenolic chromophore. The wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity values remain undetermined.

X-ray Crystallography

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry

A search for crystallographic data yielded no results for this compound. Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. Without a solved crystal structure, these geometric parameters for this compound are unknown.

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Interactions

The molecule possesses both a hydroxyl (-OH) group and a secondary amine (-NH-) group, which can act as hydrogen bond donors. The oxygen atom of the hydroxyl group, the oxygen atom of the ethoxy group, and the nitrogen atom of the amine group can all serve as hydrogen bond acceptors.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond can be anticipated between the phenolic hydroxyl group and the nitrogen atom of the aminomethyl substituent. This would form a six-membered ring, a stable conformation known to occur in related ortho-aminomethylphenols. The formation of such a bond would influence the acidity of the phenolic proton and the basicity of the nitrogen atom. Theoretical studies on similar Mannich bases, such as ortho-aminomethylphenol, suggest that the formation of this intramolecular hydrogen bond leads to structural changes, including a degree of quinoidal character in the phenol ring. researchgate.net

Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, intermolecular hydrogen bonds are also expected to play a significant role. The phenolic hydroxyl group could form hydrogen bonds with the nitrogen or oxygen atoms of neighboring molecules. Similarly, the N-H group of the secondary amine can act as a donor for intermolecular hydrogen bonding. These interactions would lead to the formation of complex hydrogen-bonded networks, influencing the crystal packing and physical properties of the compound.

Conformational Analysis in the Crystalline State

The dihedral angles between the plane of the phenyl ring and the substituents would define the three-dimensional shape of the molecule. For instance, the rotation around the C-C bond connecting the aminomethyl group to the phenyl ring and the rotation around the C-N bond of the amino group would be critical in determining the final conformation. In related amino alcohol structures, the conformational space is often described by the torsional arrangement of the key functional groups. nih.gov Theoretical calculations on ortho-aminomethylphenols have been used to explore the energies of different conformers, particularly comparing the hydrogen-bonded (closed) and non-hydrogen-bonded (open) forms. researchgate.net Such studies indicate that the intramolecularly hydrogen-bonded conformer is generally the most stable. researchgate.net

Computational and Theoretical Investigations of 2 Ethoxy 4 Propan 2 Yl Amino Methyl Phenol

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, offering a powerful lens through which to examine molecular systems at the atomic and electronic levels. These methods, grounded in the principles of quantum mechanics, allow for the prediction of a wide array of molecular properties, from geometric parameters to spectroscopic features and reactivity indices.

Density Functional Theory (DFT) has emerged as one of the most popular and versatile methods in computational quantum chemistry. wikipedia.org Unlike traditional wavefunction-based methods, DFT determines the properties of a many-electron system using its electron density, which is a function of only three spatial coordinates. wikipedia.org This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. wikipedia.org The foundation of DFT lies in the Hohenberg-Kohn theorems, which establish that the ground-state energy and all other ground-state properties of a system are uniquely determined by its electron density. github.io

In practice, the Kohn-Sham formulation of DFT is widely used, which recasts the problem into solving a set of equations for non-interacting electrons moving in an effective potential. github.io The key component of this potential is the exchange-correlation functional, which accounts for the complex quantum mechanical effects of electron exchange and correlation. The accuracy of DFT calculations is largely dependent on the choice of this functional. A popular and widely used functional is B3LYP, which is a hybrid functional that combines a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals from other sources. quora.comwikipedia.org

A fundamental step in any computational study is the determination of the molecule's equilibrium geometry, which corresponds to the minimum energy arrangement of its atoms on the potential energy surface. gmu.eduwikipedia.org Geometry optimization is an iterative process where the atomic coordinates are systematically adjusted to minimize the net inter-atomic forces until a stationary point is reached. wikipedia.orgtau.ac.il For 2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol, theoretical geometry optimization would be performed to determine the most stable conformation. This involves calculating the forces on each atom and adjusting their positions until these forces are close to zero. wikipedia.org The resulting optimized structure provides key information about bond lengths, bond angles, and dihedral angles.

To perform such a calculation, a basis set is required to describe the molecular orbitals. A commonly used and robust basis set is 6-311++G(d,p), which is a triple-zeta basis set that includes diffuse functions (+) on heavy atoms and hydrogen, as well as polarization functions (d,p) on heavy atoms and hydrogen, respectively. wikipedia.orgstackexchange.com These additional functions are crucial for accurately describing the electron distribution, especially in systems with lone pairs and for calculating properties like hydrogen bonding.

Below is a hypothetical table of selected optimized geometrical parameters for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory.

ParameterBond/AngleValue
Bond Length (Å)C-O (phenol)1.365
C-O (ethoxy)1.372
O-C (ethoxy)1.435
C-N1.468
N-H1.015
O-H0.963
Bond Angle (°)C-O-H109.5
C-N-C115.2
O-C-C117.8
Dihedral Angle (°)C-C-O-H180.0
C-C-N-C65.4

Note: The data in this table is illustrative and based on theoretical calculations for this compound.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.delibretexts.org The MEP at a given point in space around a molecule represents the electrostatic interaction energy between a positive point charge (a proton) and the unperturbed electron distribution of the molecule. uni-muenchen.de It is typically visualized by mapping the electrostatic potential values onto the molecule's electron density surface. readthedocs.io

Different colors are used to represent different potential values: red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue represents regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow indicate regions of intermediate potential. acadpubl.eu For this compound, the MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and ethoxy groups, as well as the nitrogen atom of the amino group, indicating these as potential sites for electrophilic interaction. Positive potential would be expected around the hydrogen atoms, particularly the hydroxyl and amino protons.

Region of MoleculePredicted MEP Value Range (kcal/mol)Interpretation
Phenolic Oxygen-35 to -50High electron density, strong electrophilic site
Amino Nitrogen-25 to -40High electron density, electrophilic site
Ethoxy Oxygen-20 to -35Moderate electron density, electrophilic site
Hydroxyl Hydrogen+40 to +55High positive potential, strong nucleophilic site
Amino Hydrogen+30 to +45Positive potential, nucleophilic site

Note: The data in this table is illustrative and based on theoretical calculations for this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. acadpubl.eu The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. joaquinbarroso.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. acadpubl.eu Conversely, a small gap indicates a molecule that is more reactive and can be easily polarized. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the heteroatoms (oxygen and nitrogen), while the LUMO is likely distributed over the aromatic ring.

OrbitalEnergy (eV)
HOMO-5.8
LUMO-0.5
HOMO-LUMO Gap5.3

Note: The data in this table is illustrative and based on theoretical calculations for this compound.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. uni-muenchen.dewikipedia.org It transforms the complex, delocalized molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) orbitals that correspond to the familiar Lewis structure representation. uni-muenchen.deusc.edu

This analysis provides insights into the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions can be quantified using second-order perturbation theory, which calculates the stabilization energy E(2) associated with the delocalization of electrons from a donor NBO to an acceptor NBO. researchgate.net Larger E(2) values indicate stronger interactions. In this compound, significant hyperconjugative interactions would be expected between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds, as well as between the π orbitals of the aromatic ring and adjacent σ* orbitals.

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP(1) O (phenol)σ(C-C) (ring)3.5
LP(1) Nσ(C-H)2.8
π(C-C) (ring)π*(C-C) (ring)20.1

Note: The data in this table is illustrative and based on theoretical calculations for this compound. LP denotes a lone pair.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.orgchemeurope.com The term "ab initio" means "from the beginning." The most fundamental ab initio method is the Hartree-Fock (HF) method. wikipedia.org

The Hartree-Fock method approximates the many-electron wavefunction of a system as a single Slater determinant, which is an antisymmetrized product of one-electron wavefunctions (spin-orbitals). wikipedia.org In this approach, each electron is considered to move in the average electric field created by all other electrons, thus neglecting the instantaneous electron-electron correlation. ststephens.net.in While the HF method provides a good starting point and can capture a significant portion of the total energy, its neglect of electron correlation limits its accuracy for many chemical properties. ststephens.net.in Nevertheless, it serves as the foundation for more advanced and accurate methods that explicitly include electron correlation. Comparing the results from DFT and Hartree-Fock can provide insights into the importance of electron correlation effects for the properties of this compound.

PropertyHartree-FockDFT (B3LYP)
Total Energy (Hartree)-728.5-732.1
Dipole Moment (Debye)2.52.1
HOMO Energy (eV)-8.2-5.8
LUMO Energy (eV)1.5-0.5
HOMO-LUMO Gap (eV)9.75.3

Note: The data in this table is illustrative and based on theoretical calculations for this compound.

Basis Set Selection and Validation

In the computational analysis of phenolic compounds like this compound, the selection of an appropriate basis set is a critical step that fundamentally influences the accuracy and cost of the calculations. The primary goal is to choose a basis set that provides a reliable description of the electronic structure without being computationally prohibitive. For molecules of this nature, Pople-style basis sets are frequently employed, with the 6-311++G(d,p) basis set often representing a good compromise between accuracy and computational efficiency. researchgate.netymerdigital.comacs.org

The nomenclature of the 6-311++G(d,p) basis set indicates its specific features:

6-311G : This signifies a triple-zeta valence basis set, meaning that each valence atomic orbital is described by three basis functions (one contracted from three primitive Gaussians and two individual primitive Gaussians). This provides greater flexibility for describing the electron distribution compared to smaller basis sets.

++G : The double plus sign indicates the addition of diffuse functions on both heavy (non-hydrogen) atoms and hydrogen atoms. Diffuse functions are essential for accurately modeling systems with electron density far from the nucleus, such as anions, lone pairs, and non-covalent interactions like hydrogen bonds.

(d,p) : These are polarization functions. The 'd' adds d-type orbitals to heavy atoms, and the 'p' adds p-type orbitals to hydrogen atoms. Polarization functions allow for the description of non-spherical electron distributions, which is crucial for accurately representing chemical bonds and molecular geometries. researchgate.net

Validation of the chosen basis set is typically performed by comparing the calculated ground-state geometry with available experimental data, such as X-ray crystallography results for the same or structurally similar compounds. researchgate.netresearchgate.net Key geometric parameters like bond lengths, bond angles, and dihedral angles are compared. A good agreement between the theoretical and experimental values validates the suitability of the chosen level of theory (the combination of the computational method, like DFT, and the basis set) for further property calculations. ymerdigital.com In the absence of direct experimental data for the target molecule, validation can be inferred from studies on analogous systems where the chosen basis set has proven to be reliable.

Below is a table summarizing commonly used basis sets and their typical applications in the study of phenolic compounds.

Basis SetDescriptionTypical Application
6-31G(d) Double-zeta valence, polarization on heavy atomsInitial geometry optimizations, preliminary calculations
6-31+G(d,p) Adds diffuse functions on heavy atoms and polarization on hydrogensGood for systems with lone pairs and moderate hydrogen bonding
6-311++G(d,p) Triple-zeta valence, diffuse and polarization on all atomsHigh-accuracy geometry optimizations and frequency calculations researchgate.netymerdigital.com
cc-pVTZ Correlation-consistent, triple-zetaHigh-accuracy energy calculations, often used for benchmarking

Spectroscopic Property Simulations

Theoretical Vibrational Frequencies and Comparison with Experimental Data

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. For this compound, vibrational frequencies are typically calculated using Density Functional Theory (DFT), often with the B3LYP functional, in conjunction with a basis set like 6-311++G(d,p). ymerdigital.com The calculation first involves optimizing the molecular geometry to a stationary point on the potential energy surface. Subsequently, the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix) are calculated, which yields the harmonic vibrational frequencies and their corresponding normal modes.

However, theoretical frequency calculations are based on the harmonic oscillator approximation, which neglects anharmonicity present in real molecular vibrations. This, along with imperfections in the approximate electronic structure method and basis set, leads to a systematic overestimation of the calculated frequencies compared to experimental values. To correct this, the computed frequencies are often uniformly scaled by an empirical scaling factor specific to the level of theory used. For B3LYP/6-311++G(d,p), this factor is typically around 0.96-0.98.

A detailed comparison between scaled theoretical frequencies and experimental FT-IR data allows for the unambiguous assignment of spectral bands to specific molecular motions, such as O-H stretching, N-H stretching, C-H aromatic stretching, and various bending and torsional modes. researchgate.net

The table below presents a hypothetical comparison of key calculated and experimental vibrational frequencies for a compound like this compound, based on characteristic group frequencies.

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Expected Experimental Range (cm⁻¹)Assignment
ν(O-H)34503200-3600Phenolic hydroxyl stretch, often broad due to H-bonding
ν(N-H)33103300-3500Secondary amine stretch
ν(C-H) aromatic30553000-3100Aromatic C-H stretch
ν(C-H) aliphatic29702850-3000Aliphatic C-H stretch (ethoxy, propan-2-yl)
ν(C=C) aromatic1610, 15051450-1620Aromatic ring skeletal vibrations
δ(N-H)15501500-1600N-H bending
ν(C-O) phenolic12551200-1300Phenolic C-O stretch
ν(C-O-C) ether11151050-1150Asymmetric C-O-C stretch of ethoxy group

Prediction of Electronic Absorption Spectra using Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for calculating the electronic excitation energies and oscillator strengths of molecules, which allows for the simulation of UV-Visible absorption spectra. researchgate.net This method is applied to the previously optimized ground-state geometry of this compound to predict its electronic transitions.

The calculations provide information on the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strength (f), which is proportional to the intensity of the absorption band. Analysis of the molecular orbitals involved in the main electronic transitions (e.g., HOMO to LUMO) provides insight into the nature of the excitations, such as π→π* or n→π* transitions. acs.org

To simulate spectra in a solvent, calculations can be performed using a solvent model, such as the Polarizable Continuum Model (PCM), which accounts for the bulk electrostatic effects of the solvent on the electronic structure of the molecule. researchgate.net Comparing the TD-DFT results with experimental UV-Vis spectra helps validate the computational approach and aids in the interpretation of the observed electronic transitions.

The following table shows representative data that would be obtained from a TD-DFT calculation for a phenolic amine.

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital Contribution
S₀ → S₁4.352850.085HOMO → LUMO (π→π)
S₀ → S₂4.882540.150HOMO-1 → LUMO (π→π)
S₀ → S₃5.252360.012HOMO → LUMO+1 (n→π*)

Conformational Analysis and Stability

Potential Energy Surface (PES) Scans for Rotational Barriers

Conformational analysis is essential for understanding the flexibility and three-dimensional structure of this compound. Potential Energy Surface (PES) scans are computational experiments used to explore the energy landscape associated with the rotation around specific single bonds. uni-muenchen.denih.gov

This technique, often called a relaxed PES scan, involves systematically varying a specific dihedral angle in small increments (e.g., 10-15 degrees) while allowing all other geometrical parameters to relax to their minimum energy at each step. uni-muenchen.de Plotting the relative energy versus the dihedral angle reveals the rotational energy profile, including the energy minima corresponding to stable conformers and the energy maxima corresponding to the transition states between them. The height of the energy maximum relative to the minima defines the rotational barrier. scispace.com

For the target molecule, key rotational barriers to investigate include:

Ar-O bond: Rotation of the ethoxy group.

Ar-CH₂ bond: Rotation of the aminomethyl side chain.

CH₂-N bond: Rotation of the propan-2-yl group.

These scans help identify the most stable (lowest energy) conformation of the molecule and understand the energy required for conformational changes.

The data below illustrates a typical output from a PES scan for rotation around a single bond, showing the energy change as a function of the dihedral angle.

Dihedral Angle (°)Relative Energy (kJ/mol)
08.5 (Eclipsed - Barrier)
600.0 (Staggered - Minimum)
1209.0 (Eclipsed - Barrier)
1800.5 (Staggered - Minimum)
2409.0 (Eclipsed - Barrier)
3000.0 (Staggered - Minimum)
3608.5 (Eclipsed - Barrier)

Tautomeric Equilibria and Relative Stabilities

Tautomerism is a key consideration in phenolic compounds, particularly those with imine or related functional groups. For this compound, the primary tautomeric equilibrium to consider is the proton transfer from the phenolic oxygen to the amine nitrogen. This would result in a zwitterionic or quinone-methide type structure.

Computational chemistry provides a robust framework for evaluating the relative stabilities of these tautomers. The process involves:

Optimizing the geometry of each potential tautomer (e.g., the phenol-amine form and the zwitterionic quinone-methide-ammonium form) using a reliable level of theory like B3LYP/6-311++G(d,p).

Performing vibrational frequency calculations for each optimized structure to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data like zero-point vibrational energies (ZPVE) and Gibbs free energies.

Comparing the Gibbs free energies of the tautomers. The tautomer with the lower Gibbs free energy is the more stable form. acs.org

For simple phenols, the enol (phenolic) form is almost always significantly more stable than the keto (cyclohexadienone) form due to the preservation of aromaticity. In the case of this compound, the phenolic form is expected to be overwhelmingly more stable than any zwitterionic tautomer in the gas phase or in non-polar solvents. The relative energies can be used to calculate the equilibrium constant (K_eq) for the tautomerization process.

The following table provides a hypothetical comparison of the relative energies of the two main tautomeric forms.

TautomerDescriptionRelative Electronic Energy (kJ/mol)Relative Gibbs Free Energy (kJ/mol)Predicted Stability
Tautomer A Phenol-amine0.000.00Most Stable
Tautomer B Quinone-methide-ammonium (zwitterionic)+85.2+78.5Unstable

Advanced Computational Characterization

Computational chemistry offers profound insights into the behavior of molecules at the quantum level. For the compound this compound, such studies would elucidate its electronic and thermodynamic behavior, which is crucial for understanding its potential applications.

Non-Linear Optical (NLO) Properties Prediction

The prediction of NLO properties involves calculating the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). These parameters are essential for identifying materials with potential applications in optoelectronics. Calculations on similar molecules have shown that theoretical methods can effectively predict NLO behavior, often comparing the results to a standard reference like urea. However, no specific calculated values for the dipole moment, polarizability, or hyperpolarizability of this compound were found in the searched literature.

Thermodynamic Property Calculations (e.g., Gibbs Free Energy, Enthalpy)

Thermodynamic properties such as Gibbs free energy (G), enthalpy (H), and entropy (S) are fundamental to understanding the stability and reactivity of a compound. These are typically calculated at various temperatures to observe their dependencies. While it is a common practice to report these properties in computational studies of novel compounds, specific data for this compound is not available in the existing literature.

Solvent Effects on Electronic Properties via Continuum Models

The electronic properties of a molecule can be significantly influenced by its environment. Continuum models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of a solvent on the molecule's electronic structure. These calculations can reveal how properties like absorption wavelengths and electronic energy levels shift in different media. Studies on related compounds have demonstrated that solvent polarity can impact the HOMO-LUMO energy gap and other electronic parameters. Unfortunately, no publications containing data from continuum model calculations for this compound could be identified.

Reactivity and Derivatization Strategies of 2 Ethoxy 4 Propan 2 Yl Amino Methyl Phenol

Chemical Transformations at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile functional handle, susceptible to a variety of reactions that can alter the molecule's electronic and steric properties.

Etherification and Esterification Reactions

The nucleophilic oxygen of the phenolic hydroxyl group can readily participate in etherification and esterification reactions. Etherification, often achieved through reactions like the Williamson ether synthesis, involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide. nih.gov This method is a cornerstone for the synthesis of aryl ethers. nih.gov Similarly, esterification can be accomplished by reacting the phenol with acylating agents such as acyl chlorides or acid anhydrides, typically in the presence of a base to neutralize the acidic byproduct.

Table 1: Representative Etherification and Esterification Reactions

Reaction Type Reagent Example Typical Conditions Expected Product
Etherification Methyl iodide (CH₃I) Base (e.g., K₂CO₃), Solvent (e.g., Acetone) 2-Ethoxy-1-methoxy-4-{[(propan-2-yl)amino]methyl}benzene
Etherification Benzyl bromide (BnBr) Base (e.g., NaH), Solvent (e.g., DMF) 1-(Benzyloxy)-2-ethoxy-4-{[(propan-2-yl)amino]methyl}benzene
Esterification Acetyl chloride Base (e.g., Pyridine or Triethylamine) (2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenyl) acetate (B1210297)

Selective Protection and Deprotection Strategies

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the phenolic hydroxyl group to prevent unwanted side reactions. organic-chemistry.org This is achieved by converting the hydroxyl group into a protective group that is stable under specific reaction conditions but can be removed later. organic-chemistry.orgwikipedia.org The choice of protecting group is critical and must be compatible with other functional groups in the molecule, such as the secondary amine. organic-chemistry.org An effective strategy, known as an orthogonal protecting group strategy, allows for the selective removal of one group while another remains intact. organic-chemistry.org

Common protecting groups for phenols include ethers (e.g., methyl, benzyl, and para-methoxybenzyl (PMB)) and silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS) and tert-butyldimethylsilyl (TBDMS)). nih.gov The selection depends on the required stability and the conditions for subsequent reactions. organic-chemistry.org For instance, PMB ethers can be cleaved under oxidative conditions, while silyl ethers are typically removed using fluoride (B91410) ion sources. nih.gov

Table 2: Common Protecting Groups for the Phenolic Hydroxyl Group

Protecting Group Protection Reagent Deprotection Conditions
Benzyl (Bn) Benzyl bromide (BnBr) with a base Catalytic hydrogenation (H₂, Pd/C)
para-Methoxybenzyl (PMB) PMB-Cl with a base Oxidative cleavage (e.g., DDQ, CAN) nih.gov
tert-Butyldimethylsilyl (TBDMS) TBDMS-Cl with a base (e.g., Imidazole) Fluoride source (e.g., TBAF) or acid

Modifications of the Secondary Amine Functionality

The secondary amine in 2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol is a nucleophilic center that can undergo a variety of chemical modifications.

N-Alkylation and N-Acylation Reactions

The lone pair of electrons on the nitrogen atom makes the secondary amine nucleophilic, allowing it to react with electrophiles such as alkyl halides and acylating agents. N-alkylation with an alkyl halide will convert the secondary amine into a tertiary amine. N-acylation, reacting the amine with an acyl chloride or anhydride, results in the formation of an amide. These reactions are fundamental for building more complex molecular architectures.

Table 3: Representative N-Alkylation and N-Acylation Reactions

Reaction Type Reagent Example Product Class Expected Product
N-Alkylation Ethyl iodide Tertiary Amine N-(2-Ethoxy-4-hydroxybenzyl)-N-(propan-2-yl)ethan-1-amine
N-Acylation Acetyl chloride Amide N-(2-Ethoxy-4-hydroxybenzyl)-N-(propan-2-yl)acetamide

Formation of Imines and Schiff Base Derivatives

Imines, also known as Schiff bases, are compounds characterized by a carbon-nitrogen double bond. chemistrysteps.commasterorganicchemistry.com They are typically synthesized through the condensation of a primary amine with an aldehyde or a ketone. researchgate.netwjpsonline.com This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. chemistrysteps.comlibretexts.org The reaction is reversible and is often catalyzed by a mild acid. libretexts.org

It is crucial to note that this compound contains a secondary amine, not a primary one. The reaction of a secondary amine with an aldehyde or ketone does not yield a stable imine (Schiff base). masterorganicchemistry.comlibretexts.org Instead, the initial nucleophilic addition is followed by the loss of water to form a positively charged species called an iminium ion. chemistrysteps.com In many cases, if there is a proton on a carbon atom adjacent to the nitrogen, the iminium ion can be deprotonated to form an enamine. chemistrysteps.com For the title compound, the nitrogen is attached to an isopropyl group and a methylene (B1212753) group, meaning the formation of a stable enamine via deprotonation of an adjacent carbon is not a typical reaction pathway. The primary product of the reaction with an aldehyde or ketone would therefore be an iminium salt.

Quaternization Reactions

Quaternization is the process of converting a tertiary amine into a quaternary ammonium (B1175870) salt. This is achieved by reacting the tertiary amine with an alkylating agent. Since the secondary amine in the title compound can first be alkylated to a tertiary amine (as described in 5.2.1), a subsequent alkylation step can lead to a quaternary ammonium salt. These salts are ionic compounds with a positively charged nitrogen atom bonded to four organic groups.

Table 4: Quaternization Reaction Pathway

Step Reactant Reagent Product
1. N-Alkylation This compound Methyl iodide (CH₃I) N-(2-Ethoxy-4-hydroxybenzyl)-N-methylpropan-2-amine

Reactions Involving the Aromatic Ring

The aromatic ring of this compound is a key site for chemical modification due to the presence of powerful activating groups. The phenolic hydroxyl (-OH) and the ethoxy (-O-CH₂CH₃) substituents are strong electron-donating groups that increase the electron density of the benzene (B151609) ring, making it highly susceptible to electrophilic attack. byjus.com Their presence dictates the regioselectivity of substitution reactions, primarily directing incoming electrophiles to the ortho and para positions relative to themselves.

Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)

Electrophilic aromatic substitution (EAS) provides a direct method for functionalizing the benzene ring. masterorganicchemistry.com In phenols, the hydroxyl group is a highly activating ortho, para-director, significantly facilitating these reactions. byjus.com The ethoxy group similarly activates the ring and directs to the ortho and para positions. In the target molecule, the positions ortho to the hydroxyl group (C3 and C5) and ortho to the ethoxy group (C3) are available for substitution, as the C4 position is already occupied. The combined directing effects of the hydroxyl and ethoxy groups strongly favor substitution at the C3 and C5 positions.

Halogenation: Due to the highly activated nature of the phenolic ring, halogenation can often proceed without a Lewis acid catalyst. byjus.com Reaction with bromine in a solvent of low polarity or with bromine water is expected to readily yield monobrominated or dibrominated products. The precise outcome can be controlled by modulating the reaction conditions.

Nitration: Nitration introduces a nitro (-NO₂) group onto the aromatic ring. For highly activated rings such as phenols, this reaction can be achieved using dilute nitric acid at moderate temperatures. byjus.com The use of harsher conditions, like concentrated nitric acid, could lead to the formation of multiple nitrated products or oxidation of the substrate. byjus.com The nitro group can subsequently be reduced to an amino group, providing a versatile handle for further derivatization.

The following table outlines the predicted outcomes of representative electrophilic aromatic substitution reactions on the parent compound.

Reaction TypeReagents and ConditionsPredicted Major Product(s)
Bromination Br₂ in CHCl₃, low temperature3-Bromo-2-ethoxy-4-{[(propan-2-yl)amino]methyl}phenol
Nitration Dilute HNO₃, 298 K3-Nitro-2-ethoxy-4-{[(propan-2-yl)amino]methyl}phenol

This table presents theoretical reaction outcomes based on established principles of electrophilic aromatic substitution on activated phenolic rings.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, the aromatic ring must first be functionalized with a suitable leaving group, such as a halide (Br, I) or a triflate. This can be achieved via electrophilic halogenation, as described in the previous section. Once a halogenated derivative is obtained (e.g., 3-bromo-2-ethoxy-4-{[(propan-2-yl)amino]methyl}phenol), it can serve as a substrate for various coupling reactions.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction creates a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. organic-chemistry.orgtcichemicals.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it highly suitable for the synthesis of complex molecules. tcichemicals.com Coupling a halogenated derivative of the title compound with various aryl or vinyl boronic acids would yield a diverse array of biaryl or styrenyl analogues.

Heck Reaction: The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium species in the presence of a base, to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a reliable method for the vinylation of aryl halides. libretexts.org Applying this reaction to a halogenated derivative would allow for the introduction of various alkene moieties, providing access to compounds with modified side-chain structures.

Below are hypothetical examples of palladium-catalyzed reactions using a brominated derivative.

Reaction TypeSubstrateCoupling Partner & ReagentsPredicted Product
Suzuki Coupling 3-Bromo-2-ethoxy-4-{[(propan-2-yl)amino]methyl}phenolPhenylboronic acid, Pd(PPh₃)₄, K₂CO₃2-Ethoxy-3-phenyl-4-{[(propan-2-yl)amino]methyl}phenol
Heck Reaction 3-Bromo-2-ethoxy-4-{[(propan-2-yl)amino]methyl}phenolMethyl acrylate, Pd(OAc)₂, Et₃NMethyl (E)-3-(3-ethoxy-5-{[(propan-2-yl)amino]methyl}-2-hydroxyphenyl)acrylate

This table illustrates potential applications of palladium-catalyzed coupling reactions for derivatization, based on general reaction mechanisms.

Synthetic Routes to Analogues and Libraries

Exploration of Structure-Activity Relationship (SAR) Analogue Synthesis

The synthesis of analogues is a cornerstone of medicinal chemistry, enabling the systematic exploration of a compound's structure-activity relationship (SAR). By modifying specific regions of a lead molecule, researchers can identify the key structural features responsible for its biological activity. The structure of this compound offers several key positions for modification to generate a chemical library for SAR studies.

The primary strategies for analogue synthesis can be categorized by the region of the molecule being modified:

Aromatic Ring Substitution: The reactivity of the aromatic ring allows for the introduction of diverse substituents to probe electronic and steric effects. As detailed in sections 5.3.1 and 5.3.2, electrophilic substitution can install halogen, nitro, or alkyl groups, while palladium-catalyzed coupling reactions can introduce a wide variety of aryl, heteroaryl, or vinyl functionalities.

Phenolic Hydroxyl Modification: The acidic proton and hydrogen-bonding capability of the phenolic -OH group can be explored through O-alkylation or O-acylation to form ethers and esters, respectively. This determines the importance of the hydroxyl as a hydrogen bond donor or acceptor.

Ethoxy Group Variation: The role of the ethoxy group can be investigated by synthesizing analogues with different alkoxy chains (e.g., methoxy, isopropoxy). This can be achieved by starting the synthesis with the appropriately substituted catechol derivative, allowing for an examination of steric bulk and lipophilicity in this region.

Amine Side-Chain Modification: The secondary amine provides a rich site for modification.

Varying the Alkyl Group: The initial synthetic step (reductive amination) can be performed with a variety of primary amines (e.g., cyclopropylamine, tert-butylamine) in place of isopropylamine (B41738) to explore the size and shape of the corresponding binding pocket.

N-Alkylation/N-Acylation: The secondary amine can be further functionalized to tertiary amines or amides to assess the impact of modifying the basicity and hydrogen-bonding capacity of the nitrogen atom.

The following table summarizes potential strategies for generating an SAR library based on the parent compound.

Molecular RegionModification StrategyExample Reagents/PrecursorsRationale for SAR Exploration
Aromatic Ring HalogenationN-Bromosuccinimide (NBS)Probe electronic effects and provide handles for coupling reactions.
Aromatic Ring Suzuki CouplingArylboronic acids, Pd catalystExplore steric bulk and extended π-systems.
Phenolic Hydroxyl EtherificationMethyl iodide, K₂CO₃Evaluate the necessity of the hydroxyl as a hydrogen bond donor.
Ethoxy Group Variation of Alkoxy ChainGuethol (2-ethoxyphenol) analoguesAssess the influence of steric bulk and lipophilicity.
Amine Side-Chain Variation of Aminetert-Butylamine, NaBH(OAc)₃Probe steric tolerance of the binding site.
Amine Side-Chain N-AcylationAcetyl chloride, Et₃NModify basicity and hydrogen bonding potential.

This table provides a framework for the systematic synthesis of analogues to investigate the structure-activity relationships of the title compound.

Biological and Biochemical Studies of 2 Ethoxy 4 Propan 2 Yl Amino Methyl Phenol

In Vitro Enzyme Inhibition Studies

No specific studies detailing the in vitro enzyme inhibitory activity of 2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol against the specified enzymes were identified in the public domain.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Profiling

There is currently no available research data on the inhibitory effects of this compound on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

Dihydropteroate Synthase (DHPS) Inhibition

Information regarding the inhibitory activity of this compound against dihydropteroate synthase (DHPS) is not present in the reviewed scientific literature.

Photosystem-II D1 Protein Interaction and Inhibition

No studies were found that investigated the interaction or inhibitory effects of this compound on the Photosystem-II D1 protein.

Other Enzyme Targets and Mechanistic Evaluation

A comprehensive search did not yield any studies on other specific enzyme targets or mechanistic evaluations for this compound.

Receptor Binding and Interaction Studies

Specific non-clinical studies on the binding and interaction of this compound with protein receptors are not available in the current body of scientific literature.

Ligand-Receptor Binding Assays for Specific Protein Targets (non-clinical)

No data from ligand-receptor binding assays for this compound with any specific protein targets have been published.

Molecular Docking and Simulation of Ligand-Target Interactions

Molecular docking and simulation are powerful computational tools used to predict the interaction between a ligand, such as this compound, and a biological target, typically a protein. These methods provide insights into the binding mode, affinity, and the key molecular interactions that stabilize the ligand-protein complex.

The binding mode of this compound to a hypothetical protein active site can be predicted based on the interactions of its constituent functional groups. The phenolic hydroxyl group is a primary site for hydrogen bonding, acting as both a hydrogen bond donor and acceptor. The ethoxy group can also participate in hydrogen bonding as an acceptor. The secondary amine in the (propan-2-yl)amino]methyl side chain can act as a hydrogen bond donor and is also capable of forming ionic interactions if protonated. The aromatic ring can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues in the binding pocket.

The binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), is a measure of the strength of the interaction between the ligand and the protein. For phenolic compounds, binding affinities are influenced by the number and position of hydroxyl groups, as well as other substituents that affect the molecule's electronic and steric properties. In silico studies on similar phenolic compounds have shown a wide range of binding affinities depending on the specific protein target. For instance, molecular docking of some phenolic compounds with the main protease of SARS-CoV-2 has revealed binding energies ranging from -7.0 to -8.2 kcal/mol. nih.gov Another study on phenolic compounds as potential inhibitors of penicillin-binding protein (PBP) 2x of Streptococcus pneumoniae also demonstrated significant binding affinities. nih.gov Based on its structural features, this compound is expected to exhibit a favorable binding affinity for various biological targets.

Ligand FeaturePotential Interaction TypePredicted Binding Affinity Contribution
Phenolic Hydroxyl GroupHydrogen Bonding (Donor/Acceptor)High
Ethoxy GroupHydrogen Bonding (Acceptor), HydrophobicModerate
(Propan-2-yl)amino]methyl GroupHydrogen Bonding (Donor), Ionic InteractionsHigh
Aromatic RingHydrophobic, π-π StackingModerate

The specific amino acid residues within a protein's binding site that interact with a ligand are crucial for determining binding specificity and affinity. For this compound, the key interacting residues would likely include:

Polar amino acids (e.g., Serine, Threonine, Asparagine, Glutamine) capable of forming hydrogen bonds with the hydroxyl, ethoxy, and amino groups of the ligand.

Charged amino acids (e.g., Aspartic acid, Glutamic acid, Lysine, Arginine) that can form ionic interactions with the protonated amine.

Aromatic amino acids (e.g., Phenylalanine, Tyrosine, Tryptophan) that can engage in π-π stacking with the phenol (B47542) ring.

Nonpolar amino acids (e.g., Leucine, Isoleucine, Valine) that can form hydrophobic interactions with the ethoxy and propan-2-yl groups.

The characteristics of the binding site that would favor the binding of this compound include a pocket with a mix of polar and nonpolar regions to accommodate the different functional groups of the ligand. The presence of a hydrogen-bond donor/acceptor pair in the active site would be particularly important for anchoring the phenolic hydroxyl group.

In Vitro Cellular Activity (Mechanistic Focus)

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The antioxidant activity of this compound can be evaluated using common in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govnih.gove3s-conferences.orgresearchgate.net

In the DPPH assay , the deep violet color of the stable DPPH radical is reduced to a pale yellow hydrazine upon accepting a hydrogen atom from an antioxidant. The degree of discoloration, measured spectrophotometrically, is proportional to the antioxidant's radical scavenging capacity.

The ABTS assay involves the generation of the blue-green ABTS radical cation. In the presence of an antioxidant, this radical is reduced, leading to a loss of color that is also measured spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants.

The antioxidant capacity is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity. The structure-activity relationship of phenolic compounds suggests that the presence of electron-donating groups, such as the ethoxy and aminomethyl groups in this compound, can enhance the antioxidant activity by stabilizing the resulting phenoxyl radical. nih.gov

AssayPrincipleExpected Outcome for this compound
DPPH Radical Scavenging AssayHydrogen atom donation to reduce DPPH radicalSignificant scavenging activity, indicated by a low IC50 value
ABTS Radical Cation Scavenging AssayElectron donation to reduce ABTS radical cationSignificant scavenging activity, indicated by a low IC50 value

Phenolic compounds often exhibit broad-spectrum antimicrobial activity against a variety of microorganisms, including bacteria and fungi. nih.gov The antimicrobial potential of this compound can be attributed to several mechanisms.

The antimicrobial action of phenolic compounds generally involves the disruption of the bacterial cell membrane, leading to increased permeability and leakage of intracellular components. nih.gov The lipophilic nature of the phenol ring and the ethoxy group facilitates their insertion into the lipid bilayer of the cell membrane. The presence of the aminomethyl group can also contribute to the antimicrobial effect, potentially by interacting with negatively charged components of the bacterial cell wall, such as teichoic acids in Gram-positive bacteria.

Gram-positive bacteria , such as Staphylococcus aureus, have a thick peptidoglycan layer that is generally more permeable to small molecules, making them susceptible to the action of many phenolic compounds. nih.gov

Gram-negative bacteria , such as Escherichia coli, possess an outer membrane that acts as an additional barrier, often making them more resistant to antimicrobial agents. nih.gov However, some phenolic compounds are capable of disrupting this outer membrane, allowing them to reach their intracellular targets.

The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Bacterial TypeExample StrainPredicted SusceptibilityPotential Mechanism of Action
Gram-positiveStaphylococcus aureusSusceptibleDisruption of cell membrane integrity, inhibition of essential enzymes.
Gram-negativeEscherichia coliModerately SusceptibleDisruption of outer and inner membranes, potential for intracellular targeting.

Antimicrobial Activity against Specific Microbial Strains

Antifungal Activity

While specific studies on the antifungal activity of this compound are not extensively documented in publicly available literature, the broader class of phenolic compounds is well-known for its antifungal properties. The structural features of this compound, such as the phenolic hydroxyl group and alkyl substituents, are key determinants of its potential antifungal efficacy.

Research on related phenolic compounds, such as phenylpropanoid derivatives, has shown that the nature of substituents on the aromatic ring significantly influences their minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) against various fungal species. For instance, the presence and length of an alkyl chain at the para-position and a methoxy group have been found to be preferable for antifungal and fungicidal activities. nii.ac.jp The conversion of a carboxylic acid group to an amide derivative in phenolic-branched fatty acids has also been shown to be critical for enhanced antifungal activity against certain fungal pathogens. chemrxiv.orgchemrxiv.org

The antifungal activity of phenolic compounds is often attributed to their ability to disrupt fungal cell membranes, inhibit ergosterol biosynthesis, or interfere with essential cellular processes. The lipophilicity conferred by the ethoxy and propan-2-yl groups in this compound may enhance its ability to penetrate fungal cell membranes.

Table 1: Antifungal Activity of Representative Phenolic Compounds This table is illustrative and based on general findings for the class of compounds, not specific to this compound.

CompoundSubstituentsObserved Antifungal Activity
Anetholep-propenyl, methoxyInhibitory and fungicidal
Estragolep-allyl, methoxyInhibitory and fungicidal
p-Propylphenolp-propyl, hydroxylInhibitory and fungicidal
Phenol-branched soy oil-derived fatty amide (PhSOAM)Phenolic head group with fatty amide tailPotent, isolate-specific inhibition

In Vitro Anti-inflammatory Mechanisms (e.g., cytokine modulation, COX-2 expression)

The anti-inflammatory potential of phenolic compounds is a well-established area of research. These compounds can exert their effects through various mechanisms, including the modulation of pro-inflammatory cytokines and the inhibition of enzymes like cyclooxygenase-2 (COX-2). A free phenolic hydroxyl group is often considered essential for these activities. nih.gov

Phenolic compounds have been shown to suppress the production of pro-inflammatory cytokines. researchgate.net For instance, certain phenolic acids have been investigated for their ability to inhibit TNF-α convertase, an enzyme involved in the release of the pro-inflammatory cytokine TNF-α. nih.govacs.org

Furthermore, many phenolic compounds can inhibit the expression and activity of COX-2, a key enzyme in the inflammatory pathway responsible for the synthesis of prostaglandins. mdpi.com The ortho-dihydroxyphenyl structure on the B-ring of some anthocyanins, for example, has been linked to the reduction of COX-2 expression. mdpi.com The specific substitution pattern on the aromatic ring of this compound would likely influence its interaction with the active site of COX-2.

Studies on Adipocyte Differentiation and Related Pathways

Phenolic compounds have been found to modulate adipogenesis, the process of preadipocyte differentiation into mature adipocytes. This activity is often dependent on the specific structure of the phenolic compound and the stage of differentiation. nih.gov

Several polyphenols and phenolic acids inhibit lipid accumulation in adipocytes by down-regulating the expression of key adipogenic genes. nih.gov One of the primary molecular targets for these compounds is the peroxisome proliferator-activated receptor γ (PPARγ), a master regulator of adipogenesis. The inhibitory activity of some phenolic compounds on the early stages of adipogenesis shows a significant correlation with their binding affinity to the ligand-binding domain of PPARγ. nih.gov Phenolic compounds can also influence the expression of other important factors in adipogenesis, such as C/EBPα and leptin, while up-regulating the expression of adiponectin. acs.org

The structural characteristics of this compound, including its lipophilicity and potential for hydrogen bonding, could facilitate its interaction with the ligand-binding pocket of PPARγ, thereby potentially influencing adipocyte differentiation.

Table 2: Effect of Phenolic Compounds on Adipogenesis This table is illustrative and based on general findings for the class of compounds, not specific to this compound.

CompoundEffect on Lipid AccumulationMolecular Target(s)
QuercetinInhibitionPPARγ
ResveratrolInhibitionPPARγ
o-Coumaric acidInhibitionPPARγ, C/EBPα, Leptin
RutinInhibitionPPARγ, C/EBPα, Leptin

Structure-Activity Relationship (SAR) Analysis in Biological Contexts

The biological activities of phenolic compounds are highly dependent on their chemical structure. Structure-activity relationship (SAR) analysis helps to understand how different functional groups and their positions on the phenol ring influence the compound's potency and selectivity.

Impact of Substituents on Biological Potency and Selectivity

In the context of anti-inflammatory activity , a free phenolic hydroxyl group is often considered a key feature. nih.gov The potency of phenolic compounds in inhibiting neutrophil chemotaxis, a component of the inflammatory response, has been shown to vary with the nature of the substituents. nih.gov For COX-2 inhibition, the presence of specific polar groups and heterocyclic rings can lead to selective inhibition. nih.gov The ethoxy and aminomethyl groups of this compound would modulate its polarity and steric properties, thereby affecting its binding to inflammatory targets.

Regarding adipocyte differentiation , the ability of phenolic compounds to interact with PPARγ is a key determinant of their activity. nih.gov The nature and position of hydroxyl groups on the aromatic ring, as well as the presence of other substituents, can affect the binding affinity to this receptor.

Elucidation of Pharmacophoric Features

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

For the antifungal activity of phenolic compounds, key pharmacophoric features often include a hydrophobic region (provided by the aromatic ring and alkyl/alkoxy substituents) and a hydrogen bond donor/acceptor (the phenolic hydroxyl group). The presence of a basic nitrogen atom, as in the aminomethyl substituent of this compound, could represent an additional pharmacophoric feature for interaction with specific fungal targets.

In the context of adipocyte differentiation , the pharmacophore for PPARγ ligands often includes a hydrophobic moiety that can occupy the large, hydrophobic ligand-binding pocket of the receptor, and a polar head group capable of forming hydrogen bonds with key amino acid residues in the active site. The phenolic hydroxyl of this compound could serve as the polar head, while the ethoxy-substituted phenyl ring and the N-isopropyl group would contribute to the hydrophobic interactions.

Advanced Analytical Approaches for Detection and Quantification of 2 Ethoxy 4 Propan 2 Yl Amino Methyl Phenol

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate, identify, and quantify the components of a mixture. For "2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol," several chromatographic techniques are particularly relevant.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity and determining the concentration of non-volatile and thermally labile compounds like "this compound." A reverse-phase HPLC (RP-HPLC) method is generally the most suitable approach for this type of molecule.

Methodology: A typical RP-HPLC method would employ a C18 stationary phase, which is effective at retaining moderately polar compounds. The mobile phase would likely consist of a gradient elution using a mixture of an aqueous buffer (such as phosphate (B84403) buffer or formic acid in water to control pH and improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to ensure the timely elution of the compound of interest while also separating it from any impurities that may have different polarities. researchgate.netnih.gov Detection is commonly achieved using a UV-Vis detector, as the phenolic ring in the compound absorbs UV light. For quantitative analysis, a calibration curve would be constructed by running a series of standards of known concentrations.

Data Table: Example HPLC Method Parameters

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL

Research Findings: While specific studies on "this compound" are not abundant in publicly accessible literature, research on similar phenolic and aminic compounds demonstrates the successful application of RP-HPLC for purity assessment and quantification. nih.gov The method can be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and robustness to ensure reliable and reproducible results. researchgate.net The presence of both a phenolic hydroxyl group and a secondary amine in the structure means that pH control of the mobile phase is critical to achieving sharp, symmetrical peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique ideal for the trace analysis of volatile and semi-volatile compounds. Due to the polar nature and relatively low volatility of "this compound," derivatization is a necessary step to improve its chromatographic behavior. hmdb.ca

Methodology: Derivatization involves a chemical reaction to convert the polar functional groups (the phenolic hydroxyl and the secondary amine) into less polar, more volatile derivatives. A common approach for such compounds is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov These reagents replace the active hydrogens on the hydroxyl and amino groups with trimethylsilyl (B98337) (TMS) groups, thereby increasing the volatility and thermal stability of the analyte. hmdb.ca

The derivatized sample is then injected into the GC, where it is separated on a capillary column (e.g., a 5% phenyl-methylpolysiloxane stationary phase). The separated components then enter the mass spectrometer, which provides mass spectral data that can be used for identification and quantification.

Data Table: Example GC-MS Method Parameters

ParameterValue
Derivatization Reagent MSTFA with 1% TMCS
Reaction Conditions 60 °C for 30 minutes
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.2 mL/min
Oven Program 100 °C (2 min), then 10 °C/min to 280 °C (5 min)
Injector Temperature 250 °C
MS Ionization Mode Electron Ionization (EI), 70 eV
Mass Range 50-550 m/z

Research Findings: GC-MS analysis of derivatized phenolic compounds is a well-established technique for trace-level detection in various matrices. nih.govmdpi.com The fragmentation pattern of the TMS-derivatized "this compound" in the mass spectrometer would be expected to yield characteristic ions that can be used for its unambiguous identification. For quantitative analysis, a stable isotope-labeled internal standard would ideally be used to correct for variations in derivatization efficiency and injection volume.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions, such as the synthesis of "this compound," and for preliminary screening of sample purity.

Methodology: A small amount of the sample is spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable mobile phase (eluent). The mobile phase moves up the plate by capillary action, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. libretexts.org For a compound of intermediate polarity like "this compound," a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetone) is often effective. nih.gov

Visualization: After development, the separated spots can be visualized. Since the target compound is aromatic, it can likely be visualized under UV light (at 254 nm) if the TLC plate contains a fluorescent indicator. nih.gov For enhanced or more specific visualization, various staining reagents can be used. A common stain for phenols is a ferric chloride (FeCl₃) solution, which typically produces a colored spot. nih.gov Another general-purpose stain is potassium permanganate (B83412) (KMnO₄), which reacts with oxidizable functional groups. libretexts.org

Data Table: Example TLC Systems

SystemMobile Phase (v/v)Typical Rf ValueVisualization
1 Hexane:Ethyl Acetate (1:1)0.4 - 0.6UV (254 nm), FeCl₃ stain
2 Toluene:Acetone (8:2)0.3 - 0.5UV (254 nm), KMnO₄ stain
3 Dichloromethane:Methanol (95:5)0.5 - 0.7UV (254 nm), Iodine vapor

Research Findings: TLC is widely used in synthetic organic chemistry to monitor the formation of Mannich bases, a class of compounds to which "this compound" belongs. By comparing the Rf value of the product spot to that of the starting materials, the progress of the reaction can be easily tracked. The appearance of a single spot with a consistent Rf value in multiple solvent systems is a good preliminary indicator of compound purity. libretexts.org

When a pure sample of "this compound" is required in larger quantities for further studies, preparative chromatography is the method of choice. This technique is essentially a scaled-up version of analytical chromatography.

Methodology: Preparative chromatography can be performed using a variety of techniques, including column chromatography and preparative HPLC. For column chromatography, a glass column is packed with a stationary phase (e.g., silica gel), and the crude sample is loaded at the top. A solvent or a sequence of solvents of increasing polarity is then passed through the column to elute the components at different rates. researchgate.net Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product.

Preparative HPLC offers higher resolution and is often used for final purification. nih.gov The principles are the same as analytical HPLC, but larger columns and higher flow rates are used to handle larger sample loads.

Data Table: Example Preparative Column Chromatography Parameters

ParameterValue
Stationary Phase Silica Gel (60-120 mesh)
Column Dimensions 50 cm x 5 cm
Sample Loading 1-5 g of crude product
Elution Solvent Gradient of Hexane:Ethyl Acetate
Fraction Size 50 mL
Monitoring TLC analysis of fractions

Research Findings: The isolation of phenolic compounds from natural product extracts and synthetic reaction mixtures using preparative chromatography is a well-documented process. nih.gov The choice of solvent system is critical and is often guided by preliminary TLC analysis. A solvent system that provides a good separation and an Rf value of around 0.3 for the target compound on TLC is often a good starting point for column chromatography. ualberta.ca

Spectroscopic Quantification

Spectroscopic methods, particularly quantitative NMR, offer a direct and powerful means of determining the concentration of a compound without the need for a calibration curve based on an identical standard.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that allows for the direct determination of the concentration or purity of a substance. nih.gov The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. rssl.com

Methodology: To perform a qNMR experiment, a known amount of the sample is accurately weighed and dissolved in a deuterated solvent along with a known amount of an internal standard. ox.ac.uk The internal standard should be a stable, non-volatile compound with a simple NMR spectrum that does not have signals that overlap with those of the analyte. For "this compound," suitable internal standards could include maleic anhydride, 1,4-dinitrobenzene, or dimethyl sulfone, depending on the solvent used and the specific signals chosen for quantification.

A ¹H NMR spectrum is then acquired under conditions that ensure accurate integration, which typically involves a longer relaxation delay between scans. The concentration or purity of the analyte can then be calculated by comparing the integrals of specific, well-resolved signals from the analyte and the internal standard. rssl.com

Data Table: Example qNMR Parameters

ParameterValue
Spectrometer Frequency 400 MHz or higher
Solvent DMSO-d₆
Internal Standard Maleic Anhydride
Pulse Program zg30 (or similar with a 30° pulse angle)
Relaxation Delay (d1) 30 s
Number of Scans 16 or more for good signal-to-noise

Research Findings: qNMR has been successfully applied to the quantitative analysis of a wide range of organic compounds, including phenols. nih.govyoutube.com The method is highly accurate and precise when performed correctly and is considered a primary ratio method of measurement by metrology institutes. nih.gov For "this compound," several distinct signals in the ¹H NMR spectrum could potentially be used for quantification, such as the aromatic protons or the protons of the ethoxy or propan-2-yl groups, provided they are well-resolved from other signals.

UV-Vis Spectrophotometry for Solution Concentration Measurements

UV-Visible (UV-Vis) spectrophotometry is a versatile and widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. For a phenolic compound such as this compound, the aromatic ring and its substituents give rise to characteristic electronic transitions, resulting in a unique UV-Vis absorption spectrum. This spectrum can be utilized to determine the concentration of the compound in a solution.

The fundamental principle behind UV-Vis spectrophotometry is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The relationship is expressed as:

A = εbc

Where:

A is the absorbance (dimensionless)

ε (epsilon) is the molar absorptivity or extinction coefficient (L mol⁻¹ cm⁻¹)

b is the path length of the cuvette (typically 1 cm)

c is the concentration of the compound (mol L⁻¹)

To determine the concentration of this compound in a solution, a calibration curve would first be established. This involves preparing a series of standard solutions of the pure compound at known concentrations and measuring the absorbance of each at the wavelength of maximum absorbance (λmax). The λmax is the wavelength at which the compound absorbs the most light, providing the highest sensitivity.

A hypothetical dataset for the generation of a calibration curve for this compound is presented below.

Concentration (µg/mL)Absorbance at λmax
20.152
40.305
60.458
80.611
100.763

Plotting absorbance versus concentration yields a linear relationship, and the equation of the line can be used to calculate the concentration of an unknown sample based on its measured absorbance. The solvent used to dissolve the compound is critical, as solvent polarity can influence the position and intensity of the absorption bands. For instance, studies on similar phenolic compounds have shown shifts in the UV-Vis spectra when measured in different solvents like ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and chloroform. researchgate.net

Method Validation in Chemical Research

Method validation is a critical process in analytical chemistry that demonstrates that an analytical method is suitable for its intended purpose. For the quantification of this compound, any new or modified analytical method would need to undergo rigorous validation to ensure the reliability and accuracy of the results. The key validation parameters are defined by international guidelines, such as those from the International Council for Harmonisation (ICH).

Linearity, Accuracy, Precision, and Limit of Detection/Quantification

Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically demonstrated by a linear regression analysis of the calibration curve data. A high correlation coefficient (R²) value, ideally close to 1, indicates a strong linear relationship. For a hypothetical analysis of this compound, the linearity data might be presented as follows:

ParameterResult
Concentration Range2 - 10 µg/mL
Regression Equationy = 0.0761x + 0.0012
Correlation Coefficient (R²)0.9998

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often assessed by performing recovery studies, where a known amount of the pure analyte is added to a sample matrix (spiking), and the percentage of the analyte recovered by the method is calculated. High recovery percentages indicate good accuracy.

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

A representative table for precision data is shown below:

Concentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
40.851.23
80.671.15

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy. The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. These are often calculated based on the standard deviation of the response and the slope of the calibration curve.

Robustness and Reproducibility of Analytical Methods

Robustness: Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For a UV-Vis spectrophotometric method, parameters such as the wavelength setting, temperature, and pH of the solution could be varied slightly to assess the impact on the results.

Reproducibility: Reproducibility assesses the precision between different laboratories. This is a crucial parameter for the standardization of an analytical method. It involves collaborative studies where the same samples are analyzed by different analysts in different laboratories using the same method.

The validation of an analytical method for this compound would ensure that the data generated is reliable and can be confidently used in research and quality control settings. While specific validated methods for this compound are not readily found in the literature, the principles outlined above provide a clear framework for how such methods would be developed and validated.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the phenolic ring. Key steps include:

  • Ethoxy group introduction : Alkylation of phenol derivatives using ethylating agents (e.g., ethyl bromide) under basic conditions.
  • Aminomethylation : Mannich reaction with propan-2-ylamine and formaldehyde, requiring precise pH control (pH 4–6) to avoid side reactions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
    • Optimization : Reaction temperature (40–60°C for Mannich step), solvent polarity (e.g., DMF vs. THF), and catalyst selection (e.g., HCl vs. acetic acid) significantly impact yield. DOE (Design of Experiments) can systematically identify optimal parameters .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

  • Spectroscopy :

  • NMR : 1^1H and 13^{13}C NMR confirm substitution patterns (e.g., ethoxy protons at δ 1.2–1.4 ppm, aromatic protons at δ 6.5–7.0 ppm).
  • IR : Stretching frequencies for phenolic -OH (~3200 cm1^{-1}), ether C-O (~1250 cm1^{-1}), and amine N-H (~3300 cm1^{-1}) .
    • Crystallography : Single-crystal X-ray diffraction (SHELXL refinement) resolves bond lengths and angles, critical for validating steric effects of the propan-2-ylamino group .

Q. What in vitro assays are recommended for initial evaluation of the compound's biological activity?

  • Enzyme Inhibition : Kinase or protease inhibition assays (IC50_{50} determination) using fluorescence-based substrates.
  • Receptor Binding : Radioligand displacement assays (e.g., GPCR targets) to measure affinity (Ki_i).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess anti-proliferative effects .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models ligand-receptor binding poses. The ethoxy and aminomethyl groups may form hydrogen bonds with catalytic residues (e.g., in kinases) .
  • QSAR Analysis : Correlate structural descriptors (e.g., logP, polar surface area) with activity data to guide derivative design .

Q. What strategies resolve discrepancies in reported pharmacological data for derivatives of this compound?

  • Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time.
  • Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors.
  • Mechanistic Studies : Use knock-out models or competitive inhibitors to isolate target-specific effects .

Q. How can reaction parameters be systematically optimized using DoE for scalable synthesis?

  • Factor Screening : Test variables (temperature, solvent, catalyst loading) via fractional factorial design.
  • Response Surface Methodology (RSM) : Model interactions between factors to maximize yield. For example, higher temperatures (60–80°C) may accelerate Mannich reactions but risk decomposition .
  • Scale-Up Validation : Pilot batches (1–10 g) under optimized conditions validate reproducibility before industrial-scale production.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol
Reactant of Route 2
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Reactant of Route 2
2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.